molecular formula C17H14 B14870483 9-(Prop-2-en-1-yl)phenanthrene

9-(Prop-2-en-1-yl)phenanthrene

Cat. No.: B14870483
M. Wt: 218.29 g/mol
InChI Key: NSULJRWSLUDPNR-UHFFFAOYSA-N
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Description

9-Allylphenanthrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It consists of a phenanthrene core with an allyl group attached at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Allylphenanthrene typically involves the reaction of 9-bromophenanthrene with allyltributylstannane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually argon, and heated to around 110°C for a couple of hours to ensure full conversion .

Industrial Production Methods: While specific industrial production methods for 9-Allylphenanthrene are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Phenanthrenequinone, diphenic acid.

    Reduction: 9,10-Dihydrophenanthrene.

    Substitution: 9-Bromophenanthrene, 9-Nitrophenanthrene.

Mechanism of Action

The mechanism of action of 9-Allylphenanthrene and its derivatives involves interactions with various molecular targets and pathways. For instance, its cytotoxic effects on cancer cells are believed to be mediated through the induction of oxidative stress and disruption of cellular redox balance . Additionally, its structural properties allow it to intercalate into DNA, potentially leading to the inhibition of DNA replication and transcription.

Comparison with Similar Compounds

Uniqueness of 9-Allylphenanthrene: 9-Allylphenanthrene stands out due to its unique allyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

9-prop-2-enylphenanthrene

InChI

InChI=1S/C17H14/c1-2-7-13-12-14-8-3-4-9-16(14)17-11-6-5-10-15(13)17/h2-6,8-12H,1,7H2

InChI Key

NSULJRWSLUDPNR-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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